molecular formula C27H32O8 B10754263 8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL

8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL

Cat. No.: B10754263
M. Wt: 484.5 g/mol
InChI Key: URGZBBCARSDFSL-PTRNVCADSA-N
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Description

8beta-Hydroxycarapin, 3,8-hemiacetal is a limonoid compound known for its unique chemical structure and biological activities. Limonoids are a class of triterpenoids commonly found in citrus fruits and other plants. This compound has garnered interest due to its potential therapeutic properties and its role in inhibiting sphingomyelin biosynthesis by preventing the CERT protein-dependent extraction of ceramides from the endoplasmic reticulum .

Preparation Methods

The synthesis of 8beta-Hydroxycarapin, 3,8-hemiacetal involves several steps, typically starting from natural limonoid precursors. The synthetic route generally includes:

    Oxidation: The precursor undergoes oxidation to introduce hydroxyl groups.

    Cyclization: The formation of the hemiacetal ring structure through intramolecular cyclization.

    Purification: The final compound is purified using chromatographic techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

8beta-Hydroxycarapin, 3,8-hemiacetal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8beta-Hydroxycarapin, 3,8-hemiacetal has several scientific research applications:

Mechanism of Action

The mechanism of action of 8beta-Hydroxycarapin, 3,8-hemiacetal involves its interaction with the CERT protein, which is responsible for the transport of ceramides from the endoplasmic reticulum to the Golgi apparatus. By inhibiting this transport, the compound reduces the biosynthesis of sphingomyelin, a crucial component of cell membranes. This inhibition leads to the accumulation of ceramides, which can induce apoptosis and other cellular stress responses .

Comparison with Similar Compounds

8beta-Hydroxycarapin, 3,8-hemiacetal is unique among limonoids due to its specific inhibitory effect on CERT-mediated ceramide transport. Similar compounds include:

    Gedunin: Another limonoid with anti-cancer properties, but it acts through different mechanisms.

    Azadirachtin: A limonoid known for its insecticidal properties, with a different mode of action.

    Limonin: A common limonoid found in citrus fruits, with various biological activities but not specifically targeting ceramide transport.

Properties

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 2-[(1S,5R,6R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadec-9-en-16-yl]acetate

InChI

InChI=1S/C27H32O8/c1-23(2)17(10-19(28)32-5)25(4)16-6-8-24(3)18(11-20(29)34-22(24)14-7-9-33-13-14)26(16)12-15(21(25)30)27(23,31)35-26/h7,9,11,13,15-17,22,31H,6,8,10,12H2,1-5H3/t15?,16?,17-,22-,24+,25+,26?,27?/m0/s1

InChI Key

URGZBBCARSDFSL-PTRNVCADSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@]4([C@H](C(C5(C(C4=O)CC3(C1=CC(=O)O[C@H]2C6=COC=C6)O5)O)(C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)C=C4C35CC(C2=O)C1(O5)O)C6=COC=C6)C)C)CC(=O)OC)C

Origin of Product

United States

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